molecular formula C14H14N2O4S2 B2822118 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide CAS No. 2097936-89-3

4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide

Cat. No.: B2822118
CAS No.: 2097936-89-3
M. Wt: 338.4
InChI Key: DRSVFMZJXMCGIY-UHFFFAOYSA-N
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Description

4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide is a chemical compound with the molecular formula C14H14N2O4S2. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various substrates under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.

Scientific Research Applications

4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition can lead to changes in pH regulation within tumor cells, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and benzenesulfonamide derivatives. Examples include:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide is unique due to its specific combination of a thiophene ring and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c15-14(18)11-8-21-9-12(11)16-13(17)6-7-22(19,20)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSVFMZJXMCGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CSC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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